Voxilaprevir

Description

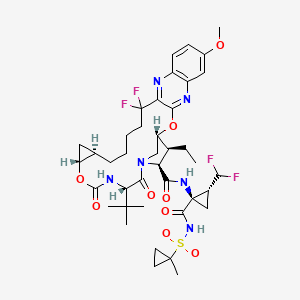

Structure

2D Structure

Properties

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Voxilaprevir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a second-generation NS3/4A protease inhibitor and is a key component of the fixed-dose combination therapy Vosevi®, which also contains the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir.[3][4] This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its antiviral effect by selectively and reversibly inhibiting the HCV NS3/4A serine protease.[5] The NS3/4A protease is a heterodimeric enzyme essential for the replication of the hepatitis C virus.[1] The NS3 protein contains the serine protease domain, while the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes.[5]

Following the translation of the HCV RNA genome into a single large polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at multiple sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[5] These mature proteins are critical components of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity, thereby preventing the formation of the replication complex and ultimately halting viral replication.[1][5]

Quantitative Data

The potency of this compound has been characterized through various in vitro assays, including enzymatic inhibition assays and cell-based replicon assays. The following tables summarize key quantitative data.

Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by this compound

| HCV Genotype | Ki (nM) |

| 1b | 0.038 |

| 3a | 0.066 |

| Ki (inhibition constant) values were determined in biochemical assays using recombinant NS3/4A enzymes.[1] |

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Subtype | EC50 (nM) |

| 1a | 0.33 - 1.8 |

| 1b | 0.33 |

| 2a | 3.9 |

| 2b | 3.3 |

| 3a | 3.7 - 6.1 |

| 4a | 4.5 |

| 5a | 1.8 |

| 6a | 6.6 |

| 6e | 0.2 |

| EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell-based replicon assays.[1] |

Table 3: Clinical Efficacy of this compound-containing Regimens (Sustained Virologic Response at 12 weeks, SVR12)

| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate |

| POLARIS-1 | Genotypes 1-6, previously treated with an NS5A inhibitor | Sofosbuvir/Velpatasvir/Voxilaprevir for 12 weeks | 96% |

| POLARIS-4 | Genotypes 1-4, previously treated with a DAA (not an NS5A inhibitor) | Sofosbuvir/Velpatasvir/Voxilaprevir for 12 weeks | 98% |

| POLARIS-2 | Genotypes 1-6 (excluding GT3 with cirrhosis), treatment-naïve | Sofosbuvir/Velpatasvir/Voxilaprevir for 8 weeks | 95% |

| POLARIS-3 | Genotype 3 with cirrhosis, treatment-naïve | Sofosbuvir/Velpatasvir/Voxilaprevir for 8 weeks | 96% |

| Data from pivotal Phase 3 clinical trials.[4][6] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.

HCV NS3/4A Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (specific genotype)

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

Test compound (this compound) serially diluted in DMSO

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used). The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

HCV Replicon Assay

Objective: To measure the antiviral activity of a compound against HCV replication in a cell-based system.

Materials:

-

Huh-7 (or derivative) cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent like G418).

-

Test compound (this compound) serially diluted in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Procedure:

-

Seed the HCV replicon cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (as a control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells.

-

Measure the luciferase activity in each well using a luminometer. This reflects the level of HCV RNA replication.

-

In a parallel plate or in the same wells using a multiplexed assay, measure cell viability to assess the cytotoxicity of the compound.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the drug concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined similarly from the cell viability data. The selectivity index (SI) can be calculated as CC50/EC50.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HCV replication cycle and the inhibitory action of this compound on NS3/4A protease.

Caption: Workflow for the in vitro HCV NS3/4A protease inhibition assay.

Caption: Workflow for the cell-based HCV replicon assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GS-9857 in patients with chronic hepatitis C virus genotype 1-4 infection: a randomized, double-blind, dose-ranging phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (GS-9857): The Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Utilized as a Component of Vosevi® | Semantic Scholar [semanticscholar.org]

- 5. This compound | MedPath [trial.medpath.com]

- 6. providence.elsevierpure.com [providence.elsevierpure.com]

Voxilaprevir: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of voxilaprevir (formerly GS-9857), a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This compound is a key component of the fixed-dose combination antiviral medication Vosevi®, used for the treatment of chronic HCV infection.[1][2][3]

Discovery and Rationale

The discovery of this compound was driven by the need for a pan-genotypic HCV NS3/4A protease inhibitor with an improved safety profile, particularly concerning hepatotoxicity observed with earlier-generation protease inhibitors.[1][4] The research aimed to identify a compound with broad activity across all HCV genotypes, including those with resistance-associated substitutions, and minimized risk of alanine transaminase (ALT) elevations.[1][4] Key discovery efforts focused on enhancing the metabolic stability of the molecule and reducing the formation of protein adducts, which were found to correlate with clinical ALT elevation.[4] Through structural modifications, researchers successfully developed this compound, which demonstrated potent, pan-genotypic antiviral activity in preclinical studies and, subsequently, a favorable safety profile in clinical trials.[1][4]

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[2][5][6] The NS3/4A protease is essential for the replication of the hepatitis C virus.[2][5] After the viral RNA is translated into a single large polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at specific sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][5] These mature proteins are critical components of the viral replication complex.[2][5] this compound is a reversible, noncovalent inhibitor that binds to the active site of the NS3/4A protease, thereby blocking its enzymatic activity.[5] This inhibition of polyprotein processing prevents the formation of the viral replication complex and ultimately suppresses HCV replication.[2][5]

Data Presentation

In Vitro Activity of this compound

| Parameter | Genotype 1b | Genotype 3a | Genotypes 1-6 (Replicon EC50) |

| Ki (nM) | 0.038 | 0.066 | - |

| EC50 (nM) | - | - | 0.2 - 6.6 |

Ki represents the inhibition constant against the NS3 protease. EC50 is the half-maximal effective concentration in HCV replicon assays.

Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | Systemic Clearance (L/h/kg) | Plasma Protein Binding (%) |

| Rat | 83 | 0.19 - 0.81 | >99 |

| Dog | 27 | 0.19 - 0.81 | >99 |

| Monkey | 7.4 | 0.19 - 0.81 | >99 |

| Human | - | - | >99 |

Clinical Efficacy of this compound (in Vosevi®)

| Clinical Trial | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) Rate |

| POLARIS-1 | Genotypes 1-6, previously treated with an NS5A inhibitor | 12 weeks | 96% |

| POLARIS-4 | Genotypes 1, 2, or 3, previously treated with a DAA regimen that did not include an NS5A inhibitor | 12 weeks | 98% |

SVR12 is defined as having an undetectable level of HCV RNA 12 weeks after the completion of treatment.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and macrocyclization. The detailed procedures are outlined in patents filed by Gilead Sciences.[7] A generalized synthetic scheme involves the synthesis of the P2-P4 macrocycle and the P1-P1' fragment, followed by a final coupling reaction.

Synthesis of Key Intermediates: The synthesis of the various fragments of this compound involves standard organic chemistry transformations. For example, the synthesis of an antiviral N-(3-ethyl)prolyl-1-aminocyclopropanecarboxylic acid peptide and routes to its difluoromethylaminocyclopropanecarboxylic acid intermediate are described in US patent 20150175626.[7] The preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus is detailed in patent WO 2014008285.[7]

Final Coupling and Macrocyclization: The final steps of the synthesis involve the coupling of the pre-synthesized fragments to assemble the linear precursor, followed by an intramolecular reaction to form the macrocyclic structure.[8]

A detailed, step-by-step protocol is beyond the scope of this summary but can be found in the referenced patents for researchers with a need for this specific information.

HCV NS3/4A Protease Assay (FRET-based)

This assay is used to determine the inhibitory activity of compounds like this compound against the HCV NS3/4A protease.

-

Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors)

-

Test compound (this compound) and controls

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

The test compound is serially diluted and added to the wells of a microplate.

-

Recombinant NS3/4A protease is added to the wells and pre-incubated with the compound.

-

The FRET peptide substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication in a cellular context.

-

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon. This replicon is an RNA molecule that can replicate autonomously within the cells and often contains a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.

-

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

-

Cell culture medium and reagents

-

Test compound (this compound) and controls

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

The replicon-containing cells are seeded into microplates.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to take place.

-

The cells are then lysed, and the luciferase assay reagent is added.

-

The luminescence signal is measured using a luminometer.

-

-

Data Analysis: The EC50 value (the concentration of the compound that reduces the replicon-driven reporter signal by 50%) is calculated by plotting the luminescence signal against the compound concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replicon activity is not due to general toxicity of the compound to the host cells.

Visualizations

Caption: HCV Replication Cycle and Mechanism of Action of this compound.

Caption: Experimental Workflow for an HCV Replicon Assay.

References

- 1. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | MedPath [trial.medpath.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor this compound (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medkoo.com [medkoo.com]

- 8. Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Voxilaprevir: A Deep Dive into its Chemical Architecture and Pharmacological Profile

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of Voxilaprevir (GS-9857), a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral therapy.

Chemical Identity and Structure

This compound is a complex macrocyclic molecule with the systematic IUPAC name (1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide[1]. Its chemical formula is C₄₀H₅₂F₄N₆O₉S, with a molecular weight of 868.94 g/mol [1][2].

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide[1] |

| Chemical Formula | C₄₀H₅₂F₄N₆O₉S[1][2] |

| Molecular Weight | 868.94 g/mol [1][2] |

| CAS Number | 1535212-07-7[1] |

| SMILES | CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)--INVALID-LINK--C(C)(C)C[1] |

Physicochemical Properties

This compound is described as a white to light brown solid[3]. Based on its high apparent permeability and low solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | Practically insoluble (<0.1 mg/mL) below pH 6.8[3] | TGA Product Information |

| pKa (Strongest Acidic) | 3.74 | Predicted (Chemaxon) |

| pKa (Strongest Basic) | -0.84 | Predicted (Chemaxon) |

| LogP | 3.98 | Predicted (ALOGPS) |

Pharmacokinetic Profile

This compound is orally bioavailable and its absorption is significantly enhanced when administered with food. It is highly bound to plasma proteins and is primarily metabolized by cytochrome P450 enzymes.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Condition/Note |

| Absorption | ||

| Tmax | 4 hours | Post-dose |

| Effect of Food | AUC and Cmax increased by 112-435% and 147-680%, respectively | Taken with food |

| Distribution | ||

| Plasma Protein Binding | >99% | Human plasma |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 | |

| Minor Metabolizing Enzymes | CYP1A2, CYP2C8 | |

| Excretion | ||

| Major Route of Elimination | Biliary excretion | ~40% of a dose eliminated as parent drug in feces |

| Elimination in Urine | No drug detected | |

| Elimination Half-life | ||

| Plasma Half-life | ~33 hours |

Mechanism of Action and In Vitro Activity

This compound is a direct-acting antiviral (DAA) agent that acts as a noncovalent, reversible inhibitor of the HCV NS3/4A protease[3]. This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a process essential for viral replication. By blocking this protease, this compound prevents the maturation of viral proteins and disrupts the formation of the viral replication complex.

This compound demonstrates potent pangenotypic activity against various HCV genotypes in in vitro replicon assays.

Table 4: In Vitro Activity of this compound against HCV Genotypes

| HCV Genotype | Ki (pM) | EC₅₀ (nM) |

| 1b | 38 | 0.33 - 3.3 |

| 3a | 66 | 3.7 |

| 1a | - | 3.9 |

| 2a | - | - |

| 2b | - | - |

| 4a | - | - |

| 5a | - | - |

| 6a | - | - |

| Other Genotypes (replicon assays) | - | 0.33 - 6.6 |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., UPLC BEH C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro HCV NS3/4A Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the HCV NS3/4A protease.

Methodology: A biochemical assay using a fluorogenic substrate is a common method.

Protocol:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (for the desired genotype).

-

A fluorogenic peptide substrate that is cleaved by the NS3/4A protease, resulting in an increase in fluorescence.

-

Assay buffer.

-

This compound stock solution of known concentration.

-

A microplate reader capable of measuring fluorescence.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, the NS3/4A protease, and the different concentrations of this compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be determined from the IC₅₀ value and the substrate concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.

-

Conclusion

This compound is a highly potent and pangenotypic inhibitor of the HCV NS3/4A protease with a well-characterized chemical structure and pharmacokinetic profile. Its mechanism of action, involving the disruption of viral replication, makes it a critical component of combination therapies for chronic hepatitis C infection. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important antiviral agent.

References

A Technical Guide to the Pan-Genotypic Activity of Voxilaprevir Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Voxilaprevir, a potent, direct-acting antiviral (DAA) agent, and its pan-genotypic activity against the Hepatitis C virus (HCV). We will delve into its mechanism of action, in-vitro efficacy, resistance profile, and clinical performance, presenting quantitative data and detailed experimental protocols for key assays.

Introduction: The Role of this compound in HCV Therapy

Hepatitis C is an infectious liver disease caused by HCV, a single-stranded RNA virus with significant genetic diversity, classified into at least eight genotypes and numerous subtypes.[1][2] This diversity has historically posed a challenge for treatment. The advent of direct-acting antivirals has revolutionized HCV therapy, with cure rates (Sustained Virologic Response or SVR) exceeding 90%.[3]

This compound (VOX) is a second-generation, pangenotypic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[4][5] It was developed to provide a highly effective treatment option, particularly for patient populations that are difficult to treat, including those who have previously failed therapy with other DAA regimens.[6][7] this compound is commercially available as a fixed-dose combination tablet with Sofosbuvir (an NS5B polymerase inhibitor) and Velpatasvir (an NS5A inhibitor) under the brand name Vosevi®.[8][9][10] This triple combination regimen provides a high barrier to resistance and is approved for treating adults with chronic HCV genotypes 1 through 6.[11][12][13]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HCV NS3/4A serine protease.[8][12] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and nonstructural (NS) proteins essential for viral replication and assembly.[12][14] The NS3/4A protease is responsible for cleaving the polyprotein at four locations to release NS3, NS4A, NS4B, NS5A, and NS5B.[8][14]

By reversibly binding to the active site of the NS3/4A protease, this compound blocks this critical cleavage process, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.[8][14] Distinct structural interactions with the conserved catalytic triad of the NS3 protease improve its potency against genotype 3 and its activity against common resistance variants.[15]

References

- 1. The Genotypes/Subtypes and Antiviral Drug Resistance of the Hepatitis C Virus from Patients in a Tertiary Care Hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [scholarship.miami.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Sofosbuvir, velpatasvir and this compound combination for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmatimes.com [pharmatimes.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 11. Sofosbuvir, velpatasvir and this compound: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | MedPath [trial.medpath.com]

- 13. medscape.com [medscape.com]

- 14. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Discovery of this compound (GS-9857): The Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Utilized as a Component of Vosevi® | Semantic Scholar [semanticscholar.org]

Voxilaprevir: A Core Component of Hepatitis C Salvage Therapy

A Technical Guide on its Mechanism, Efficacy, and Experimental Evaluation

Introduction: Voxilaprevir is a potent, pangenotypic, second-generation direct-acting antiviral (DAA) agent developed by Gilead Sciences.[1] It functions as an inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] this compound is a key component of the fixed-dose combination tablet Vosevi®, which also contains the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir.[1] This triple combination regimen is primarily indicated as a salvage therapy for adult patients with chronic HCV infection who have previously failed a DAA-containing regimen.[2][3][4] Its development marked a significant advancement in HCV treatment, providing a highly effective option for difficult-to-treat patient populations and moving closer to the goal of universal HCV cure.[2][3]

Mechanism of Action

The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein.[5][6] This polyprotein must be cleaved by viral and host proteases into individual structural and nonstructural (NS) proteins that are essential for viral replication and assembly.[5][6] The HCV NS3/4A serine protease is responsible for multiple cleavages within the nonstructural region of the polyprotein, specifically at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[5][7]

This compound exerts its antiviral effect by reversibly binding to the active site of the NS3/4A protease.[7][8] This binding action blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein.[5] The inhibition of this critical step in the viral lifecycle disrupts the formation of the viral replication complex, ultimately suppressing HCV replication.[5][7]

Pharmacological Profile

Pharmacodynamics

This compound demonstrates potent antiviral activity across all major HCV genotypes. In vitro studies using HCV replicon assays have established its efficacy against genotypes 1 through 6.[9] A key advantage of this compound is its improved resistance profile compared to earlier-generation protease inhibitors, showing robust activity against many common NS3 resistance-associated substitutions (RASs).[9][10]

| Parameter | HCV Genotypes | Value | Reference |

| Median EC50 | Genotypes 1a, 1b, 2a, 2b, 3a, 4a, 4d, 4r, 5a, 6a, 6e, 6n | 0.2–6.6 nM | [8] |

| Protein Binding | Human Plasma | >99% | [7][9] |

| Table 1: In Vitro Activity and Protein Binding of this compound. |

Pharmacokinetics

When administered as part of the Vosevi fixed-dose combination, this compound is rapidly absorbed. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is eliminated mainly through biliary excretion.[7][9]

| Parameter | Value (in HCV-infected patients) | Reference |

| Tmax (Time to Peak Concentration) | 4 hours | [7] |

| Cmax (Peak Concentration) | 192 ng/mL | [7] |

| AUC0–24 | 260% higher than in healthy subjects | [9][11] |

| Terminal Elimination Half-life (t1/2) | ~33 hours | [9] |

| Metabolism | Primarily CYP3A4; lesser extent by CYP2C8, CYP1A2 | [7][12] |

| Excretion | Primarily biliary; ~94% in feces (~40% as parent drug) | [7][8] |

| Table 2: Key Pharmacokinetic Parameters of this compound. |

Drug Interactions

Given its metabolism via CYP3A4 and its role as a substrate for drug transporters like P-glycoprotein (P-gp) and BCRP, this compound has several clinically significant drug-drug interactions.[13][14]

-

Strong CYP3A4 inducers (e.g., carbamazepine, St. John's wort) can significantly decrease this compound plasma concentrations, potentially reducing therapeutic effect, and are not recommended for co-administration.[12]

-

Strong CYP3A4 inhibitors can increase this compound concentrations.[7]

-

This compound is an inhibitor of drug transporters P-gp, BCRP, OATP1B1, and OATP1B3.[12] Co-administration with substrates of these transporters (e.g., certain statins like rosuvastatin) may increase their plasma concentrations and risk of myopathy.[12][13]

Clinical Efficacy as Salvage Therapy

The efficacy and safety of the sofosbuvir/velpatasvir/voxilaprevir combination were primarily established in the POLARIS-1 and POLARIS-4 phase III clinical trials. These studies focused on DAA-experienced patients, who represent the most challenging population to treat.[15][16] The primary endpoint was the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12).

The POLARIS-1 trial enrolled patients with any genotype who had previously failed a regimen containing an NS5A inhibitor.[15] The POLARIS-4 trial enrolled patients who had failed a DAA regimen that did not include an NS5A inhibitor.[15] Real-world studies have subsequently confirmed the high efficacy of this regimen in clinical practice.[17][18]

| Study | Patient Population (DAA-Experienced) | HCV Genotype | Treatment Duration | SVR12 Rate | Reference |

| POLARIS-1 | Prior NS5A inhibitor failure | 1-6 | 12 weeks | 96% | [15] |

| POLARIS-4 | Prior DAA failure (non-NS5A inhibitor) | 1-4 | 12 weeks | 97% | [15] |

| Real-World Cohort | Integrative analysis of three large cohorts | 1-6 | 12 weeks | 95% | [17] |

| Canadian Registry | Prior DAA failure | 1-6 | 12 weeks | 96% | [18] |

| Table 3: SVR12 Rates for Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-Experienced Patients. |

Resistance Profile

This compound maintains activity against many NS3 protease variants that confer resistance to first-generation PIs, such as those with substitutions at positions 80, 155, and 168.[9][10] However, certain substitutions, particularly at amino acid position A156 (e.g., A156T/V), can confer high levels of resistance to this compound.[10] Fortunately, these A156 variants often exhibit significantly reduced viral fitness, making them less common in clinical settings.[10] In clinical trials, the presence of baseline NS3 or NS5A RASs did not significantly impact the high SVR12 rates achieved with the sofosbuvir/velpatasvir/voxilaprevir regimen.[19][20]

Experimental Protocols

The evaluation of NS3/4A protease inhibitors like this compound involves a series of standardized in vitro assays and in vivo models.

HCV NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the NS3/4A protease.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (for a specific genotype) and a synthetic fluorogenic peptide substrate are prepared. The substrate mimics a natural cleavage site and is linked to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[21]

-

Reaction: The enzyme, substrate, and varying concentrations of the test inhibitor (e.g., this compound) are combined in an appropriate buffer system (e.g., HEPES with dithiothreitol).[21]

-

Detection: If the protease is active, it cleaves the substrate, releasing the fluorophore from its quencher, resulting in a measurable increase in fluorescence.

-

Analysis: Fluorescence is monitored over time using a fluorescence spectrophotometer. The rate of cleavage is calculated, and the concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.[22]

HCV Replicon Assay

This cell-based assay evaluates a compound's ability to inhibit HCV RNA replication within human liver-derived cells.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that is highly permissive to HCV replication is used.[23]

-

Replicon Transfection: The cells are transfected with an HCV replicon, which is a subgenomic HCV RNA molecule that can replicate autonomously but does not produce infectious virus particles. The replicon often contains a reporter gene (e.g., luciferase).

-

Compound Treatment: The replicon-containing cells are incubated with various concentrations of the test compound (e.g., this compound).

-

Detection: After a set incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This is typically done by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels directly using RT-qPCR.

-

Analysis: The data is used to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication.[9] A cytotoxicity assay is run in parallel to ensure the observed antiviral effect is not due to cell death.

Animal Models

The development of HCV drugs has been hampered by the virus's narrow host range, which is limited to humans and chimpanzees.[24] Ethical and cost considerations restrict the use of chimpanzees.[25] To overcome this, small animal models have been developed, most notably the human-liver chimeric mouse.[26][27]

Methodology:

-

Model: Immunodeficient mice (e.g., uPA-SCID mice) are transplanted with human hepatocytes.[24][25] These transplanted cells proliferate and form a chimeric human/mouse liver that is susceptible to HCV infection.

-

Application: These models can be infected with HCV and are used for the in vivo evaluation of DAA efficacy, including testing compounds like this compound.[26] However, the lack of a functional immune system in these models prevents the study of host immune responses and pathogenesis.[26][27]

Conclusion

This compound is a highly potent, pangenotypic NS3/4A protease inhibitor with a favorable resistance profile. Its critical role is as a cornerstone of the sofosbuvir/velpatasvir/voxilaprevir (Vosevi®) combination therapy. This regimen has demonstrated outstanding efficacy, with SVR12 rates exceeding 95% in DAA-experienced patients, a population for whom previous treatment options were limited.[15][17] The development of this compound and its integration into a powerful triple-combination DAA regimen represents a culminating achievement in HCV therapeutics, providing a reliable and effective salvage option that is crucial for achieving the global elimination of hepatitis C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sofosbuvir, velpatasvir and this compound: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hepatitis C - Wikipedia [en.wikipedia.org]

- 5. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 13. aidsetc.org [aidsetc.org]

- 14. aidsetc.org [aidsetc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. scientificarchives.com [scientificarchives.com]

- 17. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Salvage Therapy with Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-experienced Patients: Results from a Prospective Canadian Registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hcvguidelines.org [hcvguidelines.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. embopress.org [embopress.org]

- 25. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 26. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preclinical Pharmacokinetics and Metabolism of Voxilaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. It is a key component of the fixed-dose combination therapy Vosevi®, approved for the treatment of chronic HCV infection. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models is fundamental to its successful clinical development. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, summarizing available data from various in vivo and in vitro models.

In Vivo Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies for this compound were conducted in several species, including rats, dogs, and monkeys, to understand its behavior in a biological system and to enable allometric scaling for predicting human pharmacokinetics.

While specific quantitative data from these studies are not extensively published in peer-reviewed literature, key findings from abstracts and regulatory documents indicate the following characteristics:

Key In Vivo Pharmacokinetic Attributes:

-

Absorption: Following oral administration, this compound is absorbed into the systemic circulation.

-

Distribution: A notable characteristic of this compound is its preferential distribution to the liver, the target organ for HCV infection. High liver-to-plasma concentration ratios have been observed across preclinical species, suggesting active transport into hepatocytes. This targeted distribution is advantageous for maximizing antiviral efficacy at the site of action while minimizing systemic exposure.

-

Elimination: The primary route of elimination for this compound in preclinical models is through biliary excretion. Studies in bile-duct cannulated rats demonstrated that a significant portion of the administered dose is excreted unchanged in the bile. This indicates that hepatic clearance is a major determinant of this compound's overall elimination.

In Vitro Metabolism

In vitro studies using various liver-derived preparations are crucial for elucidating the metabolic pathways of a drug candidate and identifying the enzymes responsible for its biotransformation. These studies for this compound were conducted using liver microsomes and cryopreserved hepatocytes from rats, dogs, monkeys, and humans.

Table 1: Summary of In Vitro Metabolic Stability of this compound

| Test System | Species | Metabolic Stability | Key Findings |

| Liver Microsomes | Rat | Stable | Minimal metabolism observed. |

| Dog | Stable | Minimal metabolism observed. | |

| Monkey | Unstable | Significant metabolism observed, suggesting species-specific differences. | |

| Human | Stable | Minimal metabolism observed. | |

| Cryopreserved Hepatocytes | Rat | - | Data not available in detail. |

| Dog | - | Data not available in detail. | |

| Monkey | - | Data not available in detail. | |

| Human | Stable | Consistent with microsomal data, indicating low metabolic turnover. |

Metabolic Pathways and Metabolites:

In humans, this compound undergoes slow metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolites identified in human plasma are formed through hydrolysis and dehydrogenation.[1] Unchanged this compound is the predominant species found in feces, which is consistent with its primary elimination via the biliary route.[1]

Involvement of Cytochrome P450 Enzymes:

In vitro studies have identified the specific CYP isozymes involved in the metabolism of this compound.

-

Primary Metabolizing Enzyme: CYP3A4 is the main enzyme responsible for the metabolism of this compound.[2][3]

-

Minor Contributing Enzymes: CYP1A2 and CYP2C8 also contribute to its metabolism to a lesser extent.[2]

This information is critical for predicting and understanding potential drug-drug interactions when this compound is co-administered with inhibitors or inducers of these CYP enzymes.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not publicly available in their entirety. However, based on standard practices in the field of drug metabolism and pharmacokinetics, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies

-

Animal Models: Male and female animals of common laboratory strains (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) would have been used.

-

Dosing: this compound would be administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability. A range of dose levels would typically be evaluated.

-

Sample Collection: Blood samples would be collected at various time points post-dose from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Plasma would be separated by centrifugation. For excretion studies, urine and feces would be collected over a defined period. In specialized studies, bile would be collected from bile-duct cannulated animals.

-

Bioanalysis: The concentration of this compound and its potential metabolites in plasma, urine, feces, and bile would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism Studies

-

Test Systems:

-

Liver Microsomes: Pooled liver microsomes from different species would be used to assess phase I metabolic stability. Incubations would be carried out in the presence of NADPH as a cofactor.

-

Cryopreserved Hepatocytes: Suspensions of cryopreserved hepatocytes would be used to evaluate both phase I and phase II metabolism, as they contain a broader range of drug-metabolizing enzymes and cofactors.

-

-

Incubation Conditions: this compound at a known concentration would be incubated with the test system at 37°C. Aliquots would be taken at various time points and the reaction quenched (e.g., with cold acetonitrile).

-

Analysis: The disappearance of the parent drug over time would be monitored by LC-MS/MS to determine the rate of metabolism. Metabolite identification would be performed using high-resolution mass spectrometry.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro Metabolism Experimental Workflow

Caption: Workflow for an in vitro metabolism experiment.

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound.

Conclusion

The preclinical pharmacokinetic and metabolism profile of this compound is characterized by preferential liver distribution, primary elimination through biliary excretion of the parent drug, and slow metabolism mediated mainly by CYP3A4. These properties are favorable for a drug targeting the liver, as they contribute to high target organ exposure and a low potential for systemic toxicity. The observed species differences in metabolism, particularly in monkeys, underscore the importance of using multiple preclinical species and human-derived in vitro systems to accurately predict the human pharmacokinetic profile. This comprehensive preclinical characterization was instrumental in the successful clinical development and approval of this compound as part of a combination regimen for the treatment of chronic HCV infection.

References

An In-Depth Technical Guide to the Structural Biology of Voxilaprevir Binding to NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between the direct-acting antiviral agent voxilaprevir and its target, the hepatitis C virus (HCV) NS3/4A protease. The content herein is intended to serve as a detailed resource, presenting quantitative binding data, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Hepatitis C, a global health concern, is caused by the hepatitis C virus, a single-stranded RNA virus. The viral genome is translated into a single large polyprotein, which requires cleavage by viral and host proteases to produce mature, functional viral proteins. The HCV NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is essential for this process, cleaving the polyprotein at four specific junctions.[1][2] This pivotal role in the viral life cycle makes the NS3/4A protease a prime target for antiviral therapies.

This compound is a potent, pangenotypic, noncovalent, and reversible inhibitor of the NS3/4A protease.[3] It is a key component of the combination therapy Vosevi (sofosbuvir/velpatasvir/voxilaprevir), approved for the treatment of chronic HCV infections across all major genotypes.[4] Understanding the precise molecular interactions between this compound and the NS3/4A protease is crucial for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of future antiviral agents.

Quantitative Analysis of this compound Binding and Activity

The efficacy of this compound has been quantified through various in vitro assays, determining its binding affinity for the NS3/4A protease and its antiviral activity against different HCV genotypes. This data is crucial for understanding its pangenotypic nature and clinical utility.

| Parameter | HCV Genotype/Subtype | Value (nM) | Assay Type | Reference |

| Ki | 1b | 0.038 | Protease Inhibition Assay | MedChemExpress |

| 3a | 0.066 | Protease Inhibition Assay | MedChemExpress | |

| EC50 | 1 | 0.38 | Replicon Assay | [5] |

| 1a | 3.9 | Replicon Assay | [5] | |

| 1b | 3.3 | Replicon Assay | [5] | |

| 2 | 2.7 | Replicon Assay | [5] | |

| 2a | 3.7 | Replicon Assay | [5] | |

| 2b | 6.6 | Replicon Assay | [5][6] | |

| 3 | 5.8 | Replicon Assay | [5] | |

| 3a | 6.1 | Replicon Assay | [5] | |

| 4 | 0.57 | Replicon Assay | [5] | |

| 4a | 2.9 | Replicon Assay | [5] | |

| 5 | 1.8 | Replicon Assay | [5] | |

| 5a | 1.9 | Replicon Assay | [5] | |

| 6 | 0.52 | Replicon Assay | [5] | |

| 6a | 3.0 | Replicon Assay | [5] | |

| 6e | 0.2 | Replicon Assay | [5] |

Structural Insights into the this compound-NS3/4A Interaction

The three-dimensional structure of this compound in complex with the HCV NS3/4A protease has been elucidated by X-ray crystallography, providing a detailed view of the binding interface. The coordinates for this structure are available in the Protein Data Bank (PDB) under the accession code 6NZT .

This structural data reveals that this compound binds to the active site of the NS3 protease in a noncovalent manner. The inhibitor makes extensive hydrophobic and hydrogen-bonding interactions with key residues within the S1, S2, and S4 pockets of the enzyme's substrate-binding cleft. This comprehensive interaction network is responsible for its high binding affinity and potent inhibitory activity. The pangenotypic nature of this compound can be attributed to its interactions with highly conserved residues within the active site across different HCV genotypes.

Experimental Protocols

The characterization of this compound's interaction with the NS3/4A protease relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Expression and Purification of HCV NS3/4A Protease

Objective: To produce recombinant, active NS3/4A protease for use in biochemical and structural studies.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the NS3 protease domain (amino acids 1-181) and the NS4A cofactor peptide (amino acids 21-34) are synthesized and cloned into an E. coli expression vector, such as pET. A hexahistidine (6xHis) tag is often fused to the N- or C-terminus of the NS3 protein to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is lowered to 18-25°C for overnight expression.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble 6xHis-tagged NS3/4A is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The NS3/4A protein is then eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates, yielding a highly pure and active NS3/4A protease. The purity of the protein is assessed by SDS-PAGE.

NS3/4A Protease Inhibition Assay (FRET-based)

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against the NS3/4A protease.

Methodology:

-

Assay Principle: This assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The peptide sequence mimics a natural cleavage site of the NS3/4A protease. In the intact peptide, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in fluorescence.

-

Reagents and Materials:

-

Purified recombinant NS3/4A protease.

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside).

-

This compound or other test compounds serially diluted in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

A reaction mixture containing the assay buffer and the FRET substrate is prepared.

-

Serial dilutions of this compound (or control inhibitor) are added to the wells of the microplate.

-

The enzymatic reaction is initiated by the addition of the purified NS3/4A protease to each well.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair).

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percent inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

HCV Replicon Assay

Objective: To evaluate the antiviral activity (EC50) of this compound in a cell-based system that mimics HCV replication.

Methodology:

-

Assay Principle: HCV replicon cells are human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that can autonomously replicate. These replicons often contain a reporter gene, such as luciferase, whose expression level is proportional to the level of viral RNA replication.

-

Cell Culture and Treatment:

-

HCV replicon cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or control compounds.

-

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: The luciferase signal in the treated cells is normalized to the signal from untreated control cells. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to ensure that the observed reduction in replication is not due to general toxicity of the compound.

Visualizing the Molecular Landscape

To better illustrate the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

HCV Polyprotein Processing by NS3/4A and Inhibition by this compound

Caption: HCV polyprotein processing by NS3/4A protease and its inhibition by this compound.

Experimental Workflow for Screening NS3/4A Protease Inhibitorsdot

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Assay Development of Voxilaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] The NS3/4A protease is essential for viral replication, making it a critical target for antiviral therapy.[2] this compound is a direct-acting antiviral (DAA) used in combination therapies to treat chronic HCV infection.[1] These application notes provide detailed protocols for the in-vitro characterization of this compound, including its antiviral potency, mechanism of action, and potential for resistance development. The assays described are fundamental for preclinical drug development and for monitoring the efficacy of this compound against various HCV genotypes and resistance-associated substitutions (RASs).

Mechanism of Action

This compound functions by binding to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins. This inhibition of polyprotein processing ultimately halts viral replication.

References

- 1. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Voxilaprevir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir is a potent, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2][3][4] This protease is a critical enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2][5] Inhibition of the NS3/4A protease disrupts this process, thereby halting viral propagation.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound with potential therapeutic value.

The described assays include a biochemical fluorescence resonance energy transfer (FRET)-based assay for direct measurement of NS3/4A protease inhibition and a cell-based HCV replicon assay to assess antiviral activity in a cellular context. A protocol for a concurrent cytotoxicity assay is also provided to ensure the selectivity of the compounds.

HCV NS3/4A Protease Signaling Pathway

The HCV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to yield functional viral proteins.[5] The NS3/4A protease is responsible for four of these cleavages.[2][6]

Caption: HCV Polyprotein Processing by NS3/4A Protease.

Experimental Workflow for High-Throughput Screening

The overall workflow for screening this compound analogs involves a primary biochemical screen, followed by a secondary cell-based screen and a parallel cytotoxicity assessment to determine the therapeutic index of promising compounds.

Caption: High-Throughput Screening Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its analogs obtained from the described HTS assays.

Table 1: Biochemical NS3/4A Protease Inhibition

| Compound ID | IC50 (nM) |

| This compound | 0.5 ± 0.1 |

| Analog-001 | 0.3 ± 0.05 |

| Analog-002 | 1.2 ± 0.2 |

| Analog-003 | 15.8 ± 2.5 |

| Analog-004 | 0.9 ± 0.1 |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

| Compound ID | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 8.0 ± 1.5 | > 25 | > 3125 |

| Analog-001 | 5.5 ± 1.1 | > 25 | > 4545 |

| Analog-002 | 20.1 ± 3.8 | 15.2 | 756 |

| Analog-004 | 12.3 ± 2.1 | > 25 | > 2032 |

Experimental Protocols

Biochemical FRET-Based NS3/4A Protease Assay

This assay measures the direct inhibition of purified HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET pair. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp)-NH2)[7]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[8]

-

Test compounds (this compound analogs) and control inhibitor (e.g., this compound)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO. A 10-point, 1:3 dilution series is recommended, with a starting concentration of 50 µM.[9]

-

In a 384-well plate, add 0.4 µL of each compound dilution to the appropriate wells.[9]

-

Add 20 µL of NS3/4A protease diluted in Assay Buffer to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET peptide substrate diluted in Assay Buffer.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm for 5-FAM) at time zero and then kinetically every 5 minutes for 60 minutes.[7]

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each well.

-

Determine the percent inhibition for each compound concentration relative to DMSO-only controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based HCV Replicon Assay

This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors an HCV subgenomic replicon. The replicon contains a luciferase reporter gene, and its expression level is directly proportional to the level of HCV RNA replication.

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter.[9]

-

Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Test compounds and control inhibitor.

-

384-well white, clear-bottom assay plates.

-

Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).

-

Luminometer.

Protocol:

-

Seed the Huh-7 replicon cells into 384-well plates at a density of 5 x 10³ cells per well in 40 µL of culture medium.[10]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add 10 µL of the compound dilutions to the cells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition of luciferase activity for each compound concentration relative to DMSO-only controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

MTS Cytotoxicity Assay

This colorimetric assay is performed in parallel with the replicon assay to determine the concentration of the compound that reduces cell viability by 50% (CC50).

Materials:

-

Huh-7 cells (or the replicon cell line).

-

Cell culture medium.

-

Test compounds.

-

96-well or 384-well clear-bottom plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

Protocol:

-

Seed Huh-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[3][11]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate for the same duration as the replicon assay (72 hours).

-

Measure the absorbance at 490 nm using a microplate reader.[11][12]

-

Data Analysis:

-

Calculate the percent cytotoxicity for each compound concentration relative to DMSO-only controls.

-

Plot percent cytotoxicity versus compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.[13]

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.[13] A higher SI value indicates a more favorable therapeutic window.

-

References

- 1. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurogentec.com [eurogentec.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Animal Models for Evaluating Voxilaprevir Efficacy and Toxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. It is a key component of the fixed-dose combination antiviral medication Vosevi®, used for the treatment of chronic HCV infection. The development and regulatory approval of this compound necessitated a thorough preclinical evaluation of its efficacy and safety in various animal models. While detailed proprietary data from these studies are not entirely public, this document synthesizes available information and established methodologies to provide comprehensive application notes and protocols for researchers engaged in the preclinical assessment of this compound and other similar direct-acting antivirals (DAAs).

These notes and protocols are designed to guide the setup and execution of in vivo studies to determine antiviral efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and toxicological profiles of NS3/4A protease inhibitors.

I. Efficacy Evaluation in Animal Models

The primary challenge in the preclinical evaluation of HCV drugs is the virus's narrow host range, which is limited to humans and chimpanzees. To overcome this, specialized animal models, particularly mice with humanized livers, have been developed and are the standard for in vivo efficacy testing of DAAs like this compound.

Recommended Animal Model: Humanized Liver Chimeric Mouse

The most relevant and widely used model for in vivo HCV infection and antiviral efficacy studies is the urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mouse engrafted with human hepatocytes. These mice support HCV replication and are susceptible to infection with patient-derived HCV isolates.